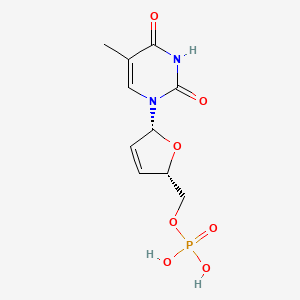
Stavudine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine monophosphate is a phosphorylated derivative of stavudine, a nucleoside analog used in the treatment of human immunodeficiency virus (HIV) infection. This compound is an intermediate in the intracellular phosphorylation process that converts stavudine into its active triphosphate form, which is responsible for its antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stavudine monophosphate involves the phosphorylation of stavudine. One common method is the reaction of stavudine with phosphorus oxychloride in the presence of a base such as triethylamine. This reaction typically occurs in an anhydrous solvent like tetrahydrofuran . The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Stavudine monophosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stavudine diphosphate and triphosphate.
Reduction: Reduction reactions can convert this compound back to stavudine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus oxychloride: Used for phosphorylation reactions.
Triethylamine: Acts as a base in phosphorylation reactions.
Tetrahydrofuran: An anhydrous solvent used in many organic reactions.
Major Products Formed
The major products formed from the reactions of this compound include stavudine diphosphate, stavudine triphosphate, and various phosphorylated derivatives .
Scientific Research Applications
Stavudine monophosphate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of stavudine triphosphate and other phosphorylated derivatives.
Biology: Studied for its role in the intracellular phosphorylation process and its interactions with cellular kinases.
Medicine: Investigated for its antiviral activity against HIV and its potential use in combination therapies.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control processes
Mechanism of Action
Stavudine monophosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into the viral DNA. The lack of a 3’-hydroxyl group in this compound prevents the formation of the 5’ to 3’ phosphodiester linkage, leading to the termination of DNA chain elongation and inhibition of viral replication .
Comparison with Similar Compounds
Stavudine monophosphate is compared with other nucleoside analogs such as zidovudine (3’-azido-3’-deoxythymidine) and lamivudine (2’,3’-dideoxy-3’-thiacytidine). While all these compounds inhibit HIV reverse transcriptase, this compound is unique in its structure and phosphorylation pathway . Similar compounds include:
Zidovudine: Another thymidine analog used in HIV treatment.
Lamivudine: A cytidine analog with a different mechanism of action.
Didanosine: An adenosine analog that also targets HIV reverse transcriptase
This compound’s unique phosphorylation pathway and its specific interactions with cellular kinases make it a valuable compound in antiviral research and therapy.
Properties
CAS No. |
27646-59-9 |
|---|---|
Molecular Formula |
C10H13N2O7P |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h2-4,7-8H,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 |
InChI Key |
XLPGURCDSRIXFL-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
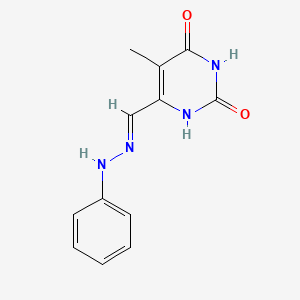

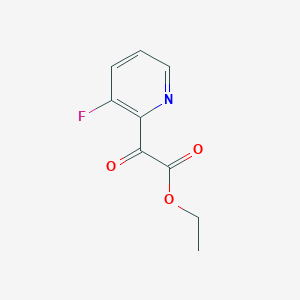
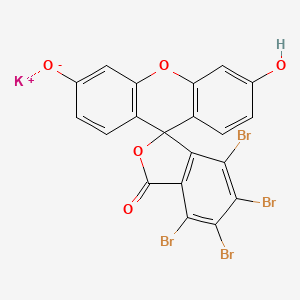
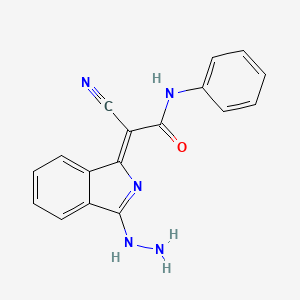
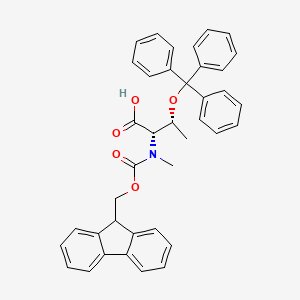
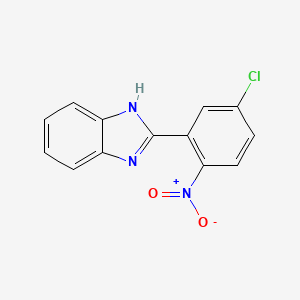
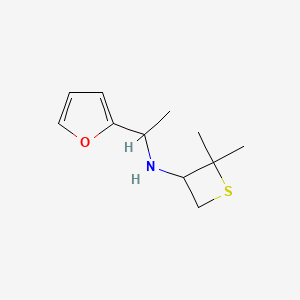


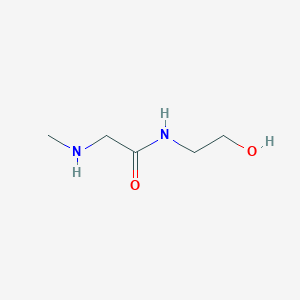
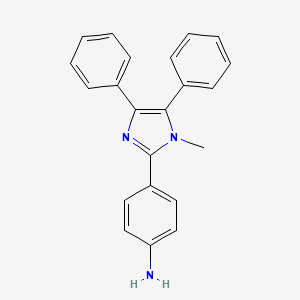
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
